molecular formula C23H28N4O2S B2777388 2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-97-9

2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2777388
CAS No.: 631853-97-9
M. Wt: 424.56
InChI Key: CSQCQABMFKLXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation at the thioether site, converting the sec-butylthio group to a sulfoxide or sulfone.

  • Reduction: Reduction processes can target the nitro group if present in derivatives, using common reducing agents like sodium borohydride.

  • Substitution: Aromatic substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.

  • Common Reagents: These reactions often utilize reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution.

  • Major Products: Products include sulfoxides, sulfones, reduced nitro compounds, and substituted aromatic derivatives.

Scientific Research Applications

  • Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Biological applications involve testing its effects on cellular pathways and potential as a pharmaceutical agent.

  • Medicine: Medicinally, it is explored for its potential activity against various diseases, including cancer and microbial infections.

  • Industry: In industry, it finds uses in materials science for developing novel polymers and as a catalyst in certain chemical reactions.

Mechanism of Action: The exact mechanism of action varies depending on its use. In medicinal chemistry, it may inhibit specific enzymes or interact with cellular receptors, disrupting pathways vital for disease progression. Molecular targets include kinases, proteases, and membrane-bound receptors, affecting processes like cell division and apoptosis.

Comparison with Similar Compounds: Compared to other compounds with similar structures, such as derivatives of quinoline or pyrimidine, 2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out for its unique combination of functional groups. Other similar compounds might include:

  • Quinoline derivatives: Known for antimalarial properties.

  • Pyrimidine derivatives: Used in cancer treatment.

  • Thioether compounds: Studied for their stability and reactivity in various chemical environments.

This compound's distinct structural attributes make it a valuable candidate for further research and application in various scientific domains.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-5-13(2)30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(3)4)19-16(24-21)7-6-8-17(19)28/h9-13,18H,5-8H2,1-4H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQCQABMFKLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.